5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
“5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C16H18N6S . It belongs to the class of organic compounds known as thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a piperazine ring attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 326.42 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Analgesic Agents
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, which included derivatives similar to 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting potential applications in developing new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
Receptor Ligands
Modica et al. (1997) conducted a study on derivatives of thieno[2,3-d]pyrimidinone, closely related to the chemical . These compounds showed high affinity and selectivity for 5-HT1A receptors, a critical target in treating disorders like depression and anxiety. This research indicates the potential of these compounds in developing new treatments for psychiatric conditions (Modica et al., 1997).
Antimicrobial Activity
The synthesis and antimicrobial activity of new compounds related to this compound were investigated by Abdel-rahman et al. (2002). They found that these compounds had significant in vitro antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Antiproliferative Activity Against Cancer
Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, structurally similar to the compound , and evaluated their antiproliferative effect against human cancer cell lines. This study suggests the compound's potential in cancer treatment, specifically for its ability to inhibit the growth of cancer cells (Mallesha et al., 2012).
Treatment of Age-Related Diseases
Jin et al. (2010) explored analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, structurally akin to the compound . These compounds were found to protect cells against oxidative stress, suggesting their utility in treating age-related diseases like cataracts and Alzheimer's dementia (Jin et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico adme profiling and physiochemical properties of similar compounds predict drug-like properties with a very low toxic effect .
Result of Action
Similar compounds have been shown to have significant activity against certain strains of plasmodium falciparum, indicating potential antimalarial effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-11-12(2)23-15-13(11)14(19-10-20-15)21-6-8-22(9-7-21)16-17-4-3-5-18-16/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSGQQBWYPIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=NC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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